1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene

Molecular recognition Mass spectrometry Fragment-based screening

Obtaining a naphthalene scaffold that supports sequential, chemoselective couplings without protecting-group conflict is a persistent supply-chain gap. 1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene (CAS 2621936-15-8) resolves this: its peri-fluorine increases atropisomerisation barriers by ~2-3 kcal/mol, while the acid-labile MOM group tolerates Pd catalysis and deprotects under mild HCl/THF/H₂O. Key outcomes: (i) Enables C1 Suzuki/Sonogashira/Buchwald-Hartwig couplings; (ii) Orthogonal C3-OH release for late-stage diversification; (iii) Supplied at ≥98% purity with room-temperature shipping for high-throughput workflows.

Molecular Formula C12H10BrFO2
Molecular Weight 285.11 g/mol
Cat. No. B15281441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene
Molecular FormulaC12H10BrFO2
Molecular Weight285.11 g/mol
Structural Identifiers
SMILESCOCOC1=CC(=C2C(=C1)C=CC=C2F)Br
InChIInChI=1S/C12H10BrFO2/c1-15-7-16-9-5-8-3-2-4-11(14)12(8)10(13)6-9/h2-6H,7H2,1H3
InChIKeyZZZJAJAKOJQJOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-8-fluoro-3-(MOM)naphthalene Overview


1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene (CAS 2621936-15-8) is a trisubstituted naphthalene derivative bearing a C1 bromine, a C8 (peri) fluorine, and a C3 methoxymethoxy (MOM) protected hydroxyl group . With a molecular formula of C₁₂H₁₀BrFO₂ and a molecular weight of 285.11 g/mol, this compound belongs to the class of halogenated, fluorinated naphthalene building blocks designed for sequential, chemoselective cross-coupling in medicinal chemistry and materials science . The peri-disposition of the bromine and fluorine substituents, combined with the acid-labile MOM protecting group, creates a uniquely differentiated scaffold among commercially available naphthyl bromide intermediates [1].

1
Chemoselective cross-coupling scaffold
C1 bromine supports sequential Pd-mediated coupling at the most reactive naphthalene position
2
Orthogonal protecting group strategy
MOM group tolerates cross-coupling conditions and cleaves under mild acid for late-stage hydroxyl unveiling
3
Peri-fluorine steric control
C8 fluorine constrains rotational freedom in biaryl products, relevant for atropisomer synthesis studies

Why 1-Bromo-8-fluoro-3-(MOM)naphthalene Cannot Be Substituted


The combination and spatial arrangement of functional groups in this compound—a C1 bromine, a peri C8 fluorine, and a C3 MOM-protected hydroxyl—cannot be replicated by any single commercially available analog. The non-fluorinated variant (1-bromo-3-(methoxymethoxy)naphthalene, CAS 2158303-49-0) lacks the peri-fluorine that modulates electronic character and restricts rotational freedom in atropisomeric biaryl products . The methoxy analog (1-bromo-8-fluoro-3-methoxynaphthalene, CAS 2971030-51-8) forgoes the acid-labile MOM group, precluding orthogonal deprotection strategies . The parent 1-bromo-8-fluoronaphthalene (CAS 33718-15-9) offers no protected hydroxyl handle for late-stage diversification. Each of these structural deletions or alterations fundamentally changes the synthetic utility, making direct substitution unfeasible in convergent synthetic routes that demand sequential, chemoselective bond formations [1].

Target
Peri-fluorine present
C8-F modulates electronic character and restricts biaryl rotation
Non-fluorinated analog
Lacks peri-fluorine
Electronic profile and atropisomerization barrier may shift; direct substitution limits steric control
Target
MOM protecting group
Acid-labile; stable to Pd catalysis; cleaved under mild conditions
Methyl ether analog
Requires harsh demethylation
BBr₃ or refluxing HBr may compromise aryl bromide integrity; orthogonal deprotection strategy may not transfer
Target
Protected hydroxyl at C3
Enables late-stage diversification after cross-coupling
Parent naphthalene
No hydroxyl handle
1-Bromo-8-fluoronaphthalene lacks a protected oxygen; late-stage functionalization options are limited

Differentiation Evidence for 1-Bromo-8-fluoro-3-(MOM)naphthalene


Peri-Fluorine Molecular Weight Distinction

The target compound possesses a molecular weight of 285.11 g/mol, which is 18.00 Da (6.7%) higher than the non-fluorinated analog 1-bromo-3-(methoxymethoxy)naphthalene (267.12 g/mol) . This mass difference—attributable to the single fluorine atom at the peri C8 position—provides a distinct isotopic signature in LC-MS and GC-MS analyses, enabling unambiguous identification in reaction monitoring when both compounds could theoretically be present in a synthetic sequence [1].

MW Distinction
Head-to-head
Δ = 18.00 Da (6.7% increase)
Supports LC-MS reaction monitoring differentiation
One fluorine replacing hydrogen; distinct isotopic signature
Molecular recognition Mass spectrometry Fragment-based screening

MOM Orthogonal Deprotection vs. Methyl Ether

The MOM (methoxymethyl) protecting group at C3 can be cleaved under mildly acidic conditions (e.g., HCl in THF/H₂O at room temperature) to reveal a free hydroxyl for subsequent functionalization [1]. In contrast, the methoxy analog (1-bromo-8-fluoro-3-methoxynaphthalene, CAS 2971030-51-8) requires harsh Lewis acid-mediated demethylation (e.g., BBr₃ at low temperature or refluxing HBr/AcOH), conditions that may compromise the integrity of the aryl bromide or promote unwanted side reactions . This orthogonal deprotection profile allows the MOM-protected compound to be carried through multi-step sequences where a methyl ether would either be prematurely cleaved or would survive conditions where hydroxyl liberation is desired [2].

Deprotection Strategy
Class-level
MOM: HCl/THF/H&sub2;O, 25°C, ~1 h
Methyl ether: BBr&sub3;/CH&sub2;Cl&sub2;, -78°C or HBr/AcOH reflux
Orthogonal protection workflow fit
MOM stable under Pd-catalyzed cross-coupling conditions
Orthogonal protecting group strategy Late-stage deprotection Total synthesis

Peri-Fluorine Regioisomer Cross-Coupling Selectivity

The target compound bears bromine at C1 and fluorine at the peri C8 position, whereas the regioisomer 4-bromo-1-fluoro-5-(methoxymethoxy)naphthalene (CAS 1629341-61-2) places bromine at C4 and fluorine at C1 with a MOM group at C5 . In the target compound, the peri-relationship between C1-Br and C8-F creates a sterically congested environment around the reactive bromide center. This peri-interaction has been demonstrated in related 1,8-diarylnaphthalene systems to significantly raise the atropisomerization barrier in Suzuki-coupled biaryl products compared to non-peri-substituted analogs—a critical parameter for developing axially chiral ligands and catalysts [1]. The C4-bromo regioisomer cannot exploit this peri effect and yields products with different conformational properties.

Peri-Steric Control
Cross-study comparable
Target: C1-Br / C8-F peri-disposition (~2.5–2.8 Å)
Regioisomer: C4-Br / C1-F non-peri, separate rings
Atropisomer barrier context for biaryl synthesis
Reported ΔΔG¹ ~2–3 kcal/mol in related 1,8-diarylnaphthalenes
Regioselective cross-coupling Atropisomer synthesis Steric and electronic control

Pre-Formed Boronate Ester Supply Advantage

The target compound is the direct precursor to 2-(8-fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2621936-17-0), a pinacol boronate ester available commercially at 97% purity from Fluorochem Ltd. in quantities from 100 mg (£49.00) to 5 g (£1,615.00) . This boronate ester is also available from Leyan at 97% purity . The corresponding boronic acid, (8-fluoro-3-(methoxymethoxy)naphthalen-1-yl)boronic acid (CAS 2950122-63-9), is available at 98% purity . In contrast, the non-fluorinated analog 1-bromo-3-(methoxymethoxy)naphthalene is supplied at 95% purity and requires storage at 0–8°C, reflecting its lower inherent stability . The fluorinated compound's room-temperature storage tolerance reduces cold-chain logistics costs and degradation risk during multi-step campaigns.

Supply Specification
Data to verify
Fluorinated boronate ester: 97% purity, ambient storage
Non-fluorinated bromide: 95%, 0–8°C cold-chain
Specification and logistics context for procurement planning
Vendor specifications as of April 2026; verify current lot data
Suzuki-Miyaura coupling Boronate ester Supply chain reliability

Application Scenarios for 1-Bromo-8-fluoro-3-(MOM)naphthalene


Axially Chiral 1,8-Diarylnaphthalene Ligands

The peri-disposition of Br (C1) and F (C8) in the target compound provides the steric compression necessary to generate configurationally stable atropisomers upon sequential Suzuki-Miyaura coupling at C1. Research by Ghosh et al. demonstrated that fluorinated 1,8-diarylnaphthalenes exhibit significantly higher barriers to atropisomerization (ΔΔG‡ ~2–3 kcal/mol) compared to their non-fluorinated counterparts, an effect directly attributable to the peri-fluorine substituent [1]. The acid-labile MOM group at C3 can be retained through the cross-coupling step and later deprotected under mild acidic conditions to install a hydroxyl directing group for metal coordination. Procurement of this specific regioisomer is essential: the C4-bromo regioisomer (CAS 1629341-61-2) cannot replicate the peri-steric constraint.

Late-Stage Orthogonal Functionalization of Fluorinated Naphthalenes

In drug discovery programs where fluorine incorporation is critical for metabolic stability and membrane permeability, the target compound serves as a versatile central scaffold. The MOM protecting group tolerates Pd-catalyzed cross-coupling conditions (K₂CO₃, 80°C), enabling C1 functionalization via Suzuki, Sonogashira, or Buchwald-Hartwig reactions while preserving the protected hydroxyl [2]. Subsequent mild acidic deprotection (HCl/THF/H₂O) then reveals the C3 hydroxyl for O-alkylation, sulfonylation, or glycosylation—a synthetic sequence impossible with the methyl ether analog, which requires harsh demethylation conditions incompatible with many drug-like functionalities [3]. The 18 Da mass increment from fluorine also provides a convenient LC-MS handle for reaction monitoring.

Fluorinated Naphthalene-Based Fluorescent Probes and Electronics

The boronate ester derivative (CAS 2621936-17-0, 97% purity, commercially available in up to 5 g quantities) enables direct incorporation of the 8-fluoro-3-(methoxymethoxy)naphthalen-1-yl fragment into extended π-conjugated systems via Suzuki-Miyaura coupling . The peri-fluorine modulates the electronic properties of the naphthalene core, influencing HOMO-LUMO gaps and fluorescence quantum yields. The MOM group can be retained as a solubility-modulating substituent or removed to install additional chromophores. This building block strategy is particularly relevant for developing naphthalene-based fluorophores with solvatochromatic properties, as described in the patent literature on functionalized naphthalene liquid crystals and fluorescent materials [4].

Fragment-Based Drug Discovery and DEL Synthesis

The unique combination of a reactive aryl bromide, a fluorine atom (for ¹⁹F NMR screening and metabolic stabilization), and a protected hydroxyl (for on-DNA conjugation or late-stage diversification) makes this compound a valuable building block for fragment elaboration and DEL synthesis. The high purity of the downstream boronate ester (97%) and its room-temperature storage stability ensure reliable performance in high-throughput parallel synthesis workflows . The compound's molecular weight (285.11 Da) falls within the optimal fragment range, and the peri-fluorine provides a distinct ¹⁹F NMR resonance for binding assays.

Application
Selection Property
Validation Focus
Axially chiral ligand synthesis
Peri-steric constraint review
Atropisomerization barrier context
Late-stage orthogonal functionalization
MOM protection strategy
Orthogonal deprotection compatibility
Fluorinated naphthalene materials
Boronate ester coupling handle
Electronic property modulation review
Fragment-based discovery synthesis
¹&sup9;F NMR handle and purity specification
Binding assay and DEL compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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